![molecular formula C15H16F3NO2 B2724176 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide CAS No. 1421483-83-1](/img/structure/B2724176.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). EAAT1 is an important protein that regulates the uptake of glutamate, a neurotransmitter involved in many physiological processes, including learning and memory. TFB-TBOA has been extensively studied for its potential applications in the treatment of neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
Scientific Research Applications
- The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has been a focus due to their impact on pharmacological properties. Several FDA-approved drugs over the past 20 years contain the TFM group as a pharmacophore . Researchers explore the synthesis and biological activities of TFM-containing compounds for treating various diseases and disorders.
- Necroptosis is a form of programmed cell death implicated in inflammatory, infectious, and degenerative diseases. TFM-containing compounds may play a role in modulating necroptotic pathways, making them relevant in drug discovery .
- Researchers have investigated continuous flow nitration processes using TFM-containing compounds. For instance, a study focused on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, demonstrating the utility of such compounds in synthetic chemistry .
- In silico structure-guided optimization approaches have been used to design novel compounds based on TFM-containing lead molecules. For example, researchers designed 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines through computational methods .
Medicinal Chemistry and Drug Development
Necroptosis Modulation
Continuous Flow Nitration
Structure-Guided Optimization
properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h5,7-8,11H,2,6,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLBIENJUMZTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.